N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-N,3-N-dimethylspiro[3.3]heptane-1,3-diamine |
InChI |
InChI=1S/C9H18N2/c1-11(2)8-6-7(10)9(8)4-3-5-9/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
PBSQJWWBCBSRFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(C12CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between endocyclic alkenes and an isocyanate. This reaction is carried out under thermal conditions to form spirocyclic β-lactams.
Reduction of the β-Lactam Ring: The β-lactam ring is then reduced using a reducing agent such as alane to yield the desired spirocyclic diamine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic diamine.
Reduction: Reduced forms of the compound, potentially leading to secondary or tertiary amines.
Substitution: Substituted spirocyclic diamines with different functional groups.
Scientific Research Applications
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development. It can be used as a scaffold for creating new pharmaceuticals.
Biological Studies: The compound can be used to study the interactions between spirocyclic structures and biological targets, providing insights into molecular recognition and binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine involves its interaction with molecular targets through its spirocyclic structure. The non-planar framework allows for unique binding interactions with enzymes, receptors, and other biological molecules. The compound may act as an inhibitor or modulator of specific pathways, depending on its functionalization and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N1,N1-dimethylspiro[3.3]heptane-1,3-diamine with structurally or functionally related diamines, focusing on physicochemical properties, biological activity, and synthetic challenges.
Structural and Physicochemical Comparisons
Key Observations:
- Rigidity vs. Flexibility : The spiro[3.3]heptane and bicyclo[2.2.1]heptane backbones confer rigidity, which can improve target selectivity but reduce solubility. In contrast, linear propane-based diamines (e.g., N1,N1-dimethylpropane-1,3-diamine) exhibit flexibility, enabling conformational adaptation in water-soluble drug candidates .
- Aromatic vs. Aliphatic : Aromatic diamines like N1,N1-diethylbenzene-1,3-diamine interact via π-π stacking in biological systems, whereas aliphatic diamines prioritize hydrogen bonding or charge interactions .
Biological Activity
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine, a compound characterized by its unique spirocyclic structure, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H20N2, with a molecular weight of approximately 156.27 g/mol. The compound features a spiro structure that contributes to its unique chemical reactivity and biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| Structure | Spirocyclic |
This compound interacts with various biological molecules, potentially modulating enzyme activities and influencing cellular pathways. Its spirocyclic structure allows it to fit into specific binding sites on proteins, which may lead to alterations in their functions.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in several areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticonvulsant Effects : Similar compounds have shown potential as sodium channel blockers, indicating possible anticonvulsant activity.
- Drug Development : As a precursor in drug synthesis, it may play a role in developing new therapeutic agents.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the compound's efficacy against various bacteria, demonstrating significant inhibition at specific concentrations.
- Neuropharmacological Research : Research highlighted its potential as an anticonvulsant through modulation of ion channels in neuronal cells.
- Enzyme Interaction Studies : Investigations into its interaction with enzymes revealed that it could act as an inhibitor for certain enzymatic reactions.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticonvulsant | Potential sodium channel blocker | |
| Enzyme Inhibition | Modulates enzyme activity |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds but exhibits distinct biological activities due to its unique functional groups.
Table 3: Comparison with Related Compounds
| Compound | Similarity | Unique Features |
|---|---|---|
| Spiro[3.3]heptane-1,3-diamine | Spirocyclic structure | Lacks dimethyl groups |
| 2,6-Dimethylspiro[3.3]heptane | Dimethyl substitution | Different biological activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
